4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(1,1-Difluoroethyl)benzene with fluorinating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the starting materials are subjected to fluorinating agents in reactors designed for high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Fluorinating Agents: Used for introducing additional fluorine atoms.
Catalysts: Such as palladium or nickel catalysts, to facilitate reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxidized compounds .
Scientific Research Applications
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various substrates. The pathways involved may include the modulation of enzyme activity or receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(trifluoromethyl)benzene
- 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene
Uniqueness
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This uniqueness makes it valuable for applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEPHGWSBZJRIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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